![molecular formula C18H12BrN3OS B2790984 5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole CAS No. 1113114-79-6](/img/structure/B2790984.png)
5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of oxadiazoles and possesses unique properties that make it a promising candidate for further investigation.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have also been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity, making them useful in the fight against various bacterial infections . In fact, a study found that a Ni (II) complex of a similar compound demonstrated potent activity against selective bacteria .
Antifungal Activity
In addition to their antimicrobial properties, thiazole compounds have also been found to have antifungal properties . This could make them useful in the treatment of various fungal infections.
Antiviral Activity
Thiazole compounds have been found to exhibit antiviral activity . This means they could potentially be used in the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole compounds have demonstrated antitumor and cytotoxic activities . This suggests that they could be used in the development of new cancer treatments. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed cytotoxicity activity on three human tumor cell lines .
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Diuretic Activity
Finally, thiazole compounds have been found to have diuretic properties . Diuretics help your body get rid of salt and water by making your kidneys put more sodium into your urine. The sodium then takes water with it from your blood. This decreases the amount of fluid flowing through your blood vessels, which reduces pressure on your vessel walls.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antitumor activity, thiazole derivatives have been reported to interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c19-14-8-6-12(7-9-14)15-11-24-17(20-15)10-16-21-18(22-23-16)13-4-2-1-3-5-13/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTFTJYDSXNJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-phenyl-1,2,4-oxadiazole |
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